![molecular formula C8H17BrN2O3 B13998812 2-[(2-Amino-4-methyl-pentanoyl)amino]acetic acid CAS No. 17563-63-2](/img/structure/B13998812.png)
2-[(2-Amino-4-methyl-pentanoyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Amino-4-methyl-pentanoyl)amino]acetic acid is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is known for its unique structure, which includes an amino group and a methyl group attached to a pentanoyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-4-methyl-pentanoyl)amino]acetic acid typically involves the reaction of glycine with 2-amino-4-methylpentanoic acid. The reaction is carried out under controlled conditions, often involving the use of protective groups to ensure the selective formation of the desired product. The reaction conditions may include the use of solvents such as water or ethanol, and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the product. Techniques such as crystallization and chromatography are employed to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Amino-4-methyl-pentanoyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives.
Aplicaciones Científicas De Investigación
2-[(2-Amino-4-methyl-pentanoyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of various chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-[(2-Amino-4-methyl-pentanoyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. It may also interact with receptors and transporters, modulating their activity and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-methylpentanoic acid: A related compound with a similar structure but lacking the glycine moiety.
Uniqueness
This compound is unique due to its combined structural features of glycine and 2-amino-4-methylpentanoic acid. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications .
Propiedades
Número CAS |
17563-63-2 |
|---|---|
Fórmula molecular |
C8H17BrN2O3 |
Peso molecular |
269.14 g/mol |
Nombre IUPAC |
2-[(2-amino-4-methylpentanoyl)amino]acetic acid;hydrobromide |
InChI |
InChI=1S/C8H16N2O3.BrH/c1-5(2)3-6(9)8(13)10-4-7(11)12;/h5-6H,3-4,9H2,1-2H3,(H,10,13)(H,11,12);1H |
Clave InChI |
RJPSYAGDPNNYJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)O)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




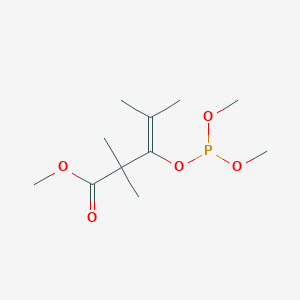
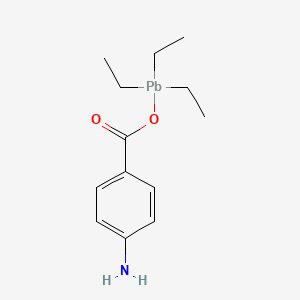
![5-[Methyl-[4-[methyl-(5-oxo-3,4-dihydropyrrol-2-yl)amino]but-2-ynyl]amino]-3,4-dihydropyrrol-2-one](/img/structure/B13998751.png)
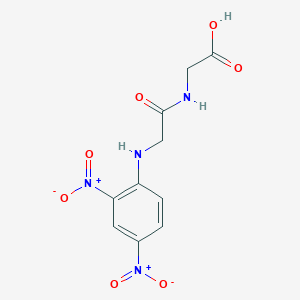
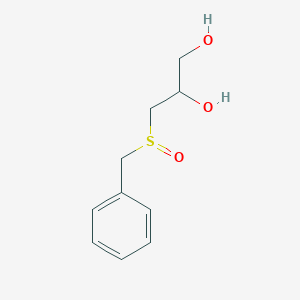
![N,N'-(2,5-Dimethylhexane-2,5-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)](/img/structure/B13998774.png)

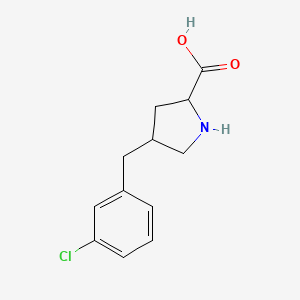

![12,14-Dimethoxy-1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-5-one](/img/structure/B13998792.png)
![(1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate](/img/structure/B13998799.png)

